molecular formula C15H21NO3S B4192034 4-(4-phenyl-1-piperidinyl)tetrahydro-3-thiopheneol 1,1-dioxide

4-(4-phenyl-1-piperidinyl)tetrahydro-3-thiopheneol 1,1-dioxide

Cat. No. B4192034
M. Wt: 295.4 g/mol
InChI Key: VIFMKLYRCXCLCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-phenyl-1-piperidinyl)tetrahydro-3-thiopheneol 1,1-dioxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Tiletamine and is widely used in veterinary medicine as an anesthetic agent. In

Mechanism of Action

Tiletamine acts as an N-methyl-D-aspartate (NMDA) receptor antagonist. The compound binds to the NMDA receptor and blocks the action of glutamate, which is a neurotransmitter that is involved in the transmission of pain signals. Tiletamine also increases the activity of GABA, which is an inhibitory neurotransmitter that reduces the activity of neurons in the brain.
Biochemical and Physiological Effects:
Tiletamine has been found to produce a range of biochemical and physiological effects. The compound produces sedative and anxiolytic effects by reducing the activity of neurons in the brain. Tiletamine also produces anticonvulsant effects by blocking the action of glutamate. Furthermore, Tiletamine has been found to have analgesic properties, which makes it effective in treating neuropathic pain.

Advantages and Limitations for Lab Experiments

Tiletamine has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high purity when recrystallized from ethanol. Furthermore, Tiletamine has a long half-life, which makes it suitable for use in animal experiments. However, Tiletamine has some limitations as well. The compound can produce adverse effects in some animals, such as respiratory depression and hypotension. Furthermore, Tiletamine is not suitable for use in humans due to its potential side effects.

Future Directions

There are several future directions for the study of Tiletamine. One potential area of research is the development of new analogs of Tiletamine that exhibit improved efficacy and reduced side effects. Another area of research is the study of the mechanism of action of Tiletamine, which could lead to the development of new drugs for the treatment of pain, anxiety, and depression. Furthermore, the use of Tiletamine in combination with other drugs could lead to the development of new treatment options for various diseases.

Scientific Research Applications

Tiletamine has been extensively studied for its potential applications in various fields of science. The compound has been found to exhibit anticonvulsant, anxiolytic, and sedative properties. Tiletamine has also been studied for its potential use in treating depression and anxiety disorders. Furthermore, Tiletamine has been found to be effective in treating neuropathic pain.

properties

IUPAC Name

1,1-dioxo-4-(4-phenylpiperidin-1-yl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c17-15-11-20(18,19)10-14(15)16-8-6-13(7-9-16)12-4-2-1-3-5-12/h1-5,13-15,17H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFMKLYRCXCLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3CS(=O)(=O)CC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Phenyl-1-piperidinyl)tetrahydro-3-thiopheneol 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-phenyl-1-piperidinyl)tetrahydro-3-thiopheneol 1,1-dioxide
Reactant of Route 2
4-(4-phenyl-1-piperidinyl)tetrahydro-3-thiopheneol 1,1-dioxide
Reactant of Route 3
4-(4-phenyl-1-piperidinyl)tetrahydro-3-thiopheneol 1,1-dioxide
Reactant of Route 4
4-(4-phenyl-1-piperidinyl)tetrahydro-3-thiopheneol 1,1-dioxide
Reactant of Route 5
4-(4-phenyl-1-piperidinyl)tetrahydro-3-thiopheneol 1,1-dioxide
Reactant of Route 6
4-(4-phenyl-1-piperidinyl)tetrahydro-3-thiopheneol 1,1-dioxide

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